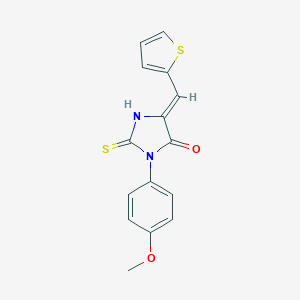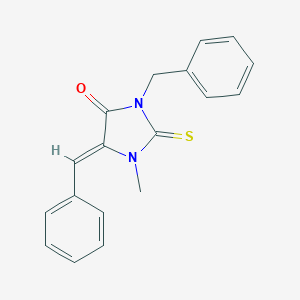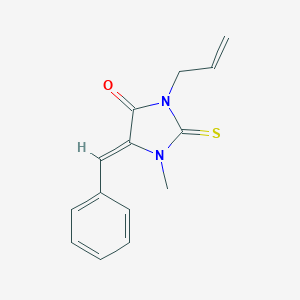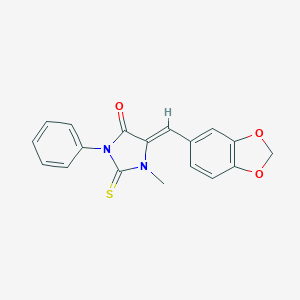![molecular formula C22H21N3OS B303531 {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B303531.png)
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile, also known as TBBPA, is a synthetic compound widely used as a flame retardant in various products, including electronic devices, textiles, and plastics. TBBPA has been the subject of extensive scientific research due to its potential environmental and health hazards.
Mécanisme D'action
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile acts as a flame retardant by interrupting the combustion process. It does this by releasing free radicals that react with the flame's reactive intermediates, thereby slowing down or stopping the combustion process.
Biochemical and Physiological Effects:
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been shown to have potential adverse effects on the endocrine system, liver, and thyroid gland. Studies have linked {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile exposure to disruptions in the production of thyroid hormones, which can lead to developmental and reproductive problems. {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has also been shown to have potential carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been widely used as a flame retardant in various products, making it readily available for laboratory experiments. However, its potential environmental and health impacts may limit its use in certain experiments.
Orientations Futures
Future research should focus on developing safer alternatives to {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile as a flame retardant. Additionally, research should continue to investigate the potential environmental and health impacts of {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile and other flame retardants. Finally, studies should be conducted to better understand the mechanisms by which {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile affects the endocrine system, liver, and thyroid gland.
Méthodes De Synthèse
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde and 5-amino-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol, followed by the addition of acetonitrile and sulfur. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been extensively studied for its potential environmental and health impacts. Scientific research has focused on the compound's persistence in the environment, its potential toxicity to aquatic and terrestrial organisms, and its potential effects on human health.
Propriétés
Nom du produit |
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile |
|---|---|
Formule moléculaire |
C22H21N3OS |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-[(4E)-4-[(4-tert-butylphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-22(2,3)17-11-9-16(10-12-17)15-19-20(26)25(18-7-5-4-6-8-18)21(24-19)27-14-13-23/h4-12,15H,14H2,1-3H3/b19-15+ |
Clé InChI |
GCTVGGUPBHWOQK-XDJHFCHBSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



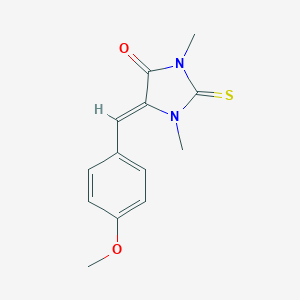
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
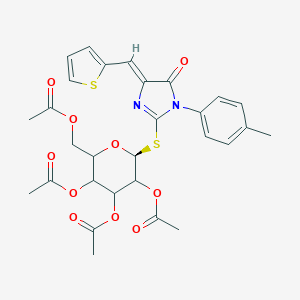
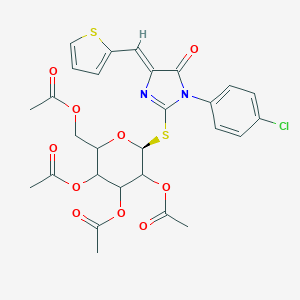
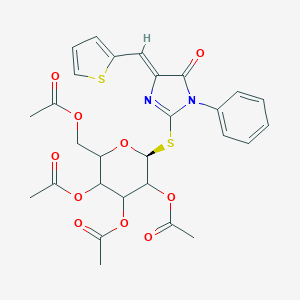
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
